molecular formula C12H18F2N4O B3005473 5-(Azepan-1-ylcarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine CAS No. 2101196-68-1

5-(Azepan-1-ylcarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine

Cat. No.: B3005473
CAS No.: 2101196-68-1
M. Wt: 272.3
InChI Key: LCTQJHKAPFTOMV-UHFFFAOYSA-N
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Description

5-(Azepan-1-ylcarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is a pyrazole-derived compound characterized by a 2,2-difluoroethyl group at position 1 and an azepane-1-carbonyl moiety at position 3. The azepane ring introduces conformational flexibility, while the difluoroethyl group enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

[4-amino-2-(2,2-difluoroethyl)pyrazol-3-yl]-(azepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F2N4O/c13-10(14)8-18-11(9(15)7-16-18)12(19)17-5-3-1-2-4-6-17/h7,10H,1-6,8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTQJHKAPFTOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C(C=NN2CC(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Azepan-1-ylcarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is a synthetic compound with a complex structure that suggests potential biological activity. This article explores its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC12H18F2N4O
Molar Mass272.29 g/mol
Density1.39 ± 0.1 g/cm³ (Predicted)
Boiling Point452.1 ± 45.0 °C (Predicted)
pKa2.14 ± 0.10 (Predicted)

These properties indicate that the compound is stable under standard conditions and may exhibit unique interactions with biological targets due to its fluorinated side chain and azepane ring structure.

Biological Activity Overview

The pyrazole moiety is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific activity of this compound has not been extensively documented in the literature, suggesting it may be a relatively new compound or one that has not yet been widely studied.

Potential Pharmacological Activities

Based on structural similarities with other pyrazole derivatives, the expected pharmacological activities include:

  • Anti-inflammatory : Pyrazole derivatives have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in various studies .
  • Antimicrobial : Compounds containing pyrazole rings have been reported to possess activity against a range of bacterial strains, including E. coli and Staphylococcus aureus. .
  • Anticancer : Some pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Binding : Molecular docking studies could elucidate how this compound binds to target receptors, influencing cellular signaling pathways.

Comparative Analysis

To provide context regarding the biological activity of this compound, it is useful to compare it with structurally related compounds.

Compound NameBiological Activity
4-(Azepan-1-ylcarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-3-amineAnti-inflammatory and anticancer effects
3-Amino-1-(2-fluoroethyl)-1H-pyrazoleAntimicrobial activity against E. coli and S. aureus
PhenylbutazonePotent anti-inflammatory agent (banned in some countries)

This table highlights that while there are promising activities associated with similar compounds, specific data on the biological effects of this compound remains limited.

Case Studies

While direct case studies on this specific compound are scarce, related research provides insights into the potential applications of pyrazole derivatives:

  • Anti-inflammatory Studies : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6 production in vitro. Some compounds showed up to 93% inhibition at certain concentrations compared to standard drugs like dexamethasone .
  • Antimicrobial Testing : Novel pyrazole compounds were evaluated against various bacterial strains, demonstrating significant antibacterial properties that suggest structural modifications can enhance efficacy .
  • Cytotoxicity Assays : In vitro testing of pyrazole derivatives against cancer cell lines revealed considerable cytotoxic effects, indicating potential for further development as anticancer agents .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Molecular Properties

The table below compares substituents, molecular weights, and applications of structurally related pyrazole derivatives:

Compound Name R1 (Position 1) R5 (Position 5) Molecular Weight (g/mol) Applications References
Target Compound 2,2-Difluoroethyl Azepan-1-ylcarbonyl ~258* Research chemical
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine HCl 2-Methylphenyl Difluoromethyl 270.71 Pharmaceuticals, agrochemicals
Fipronil 2,6-Dichloro-4-(trifluoromethyl)phenyl Trifluoromethyl-sulfinyl 437.15 Broad-spectrum insecticide
1-(2,2-Difluoroethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine 2,2-Difluoroethyl 4-Methoxyphenylmethyl 267.28 Research (structural studies)

*Calculated based on formula C₁₂H₁₈F₂N₃O.

Key Observations :

  • The 2,2-difluoroethyl group in the target compound and the analog from enhances lipophilicity compared to simpler alkyl or aryl substituents (e.g., 2-methylphenyl in ).
  • The azepane-1-carbonyl group distinguishes the target compound from pesticides like fipronil, which rely on sulfinyl or cyano groups for insecticidal activity .
Pharmaceutical Potential
  • The compound in demonstrates versatility in drug discovery due to its pyrazole core and difluoromethyl group, which are common in kinase inhibitors and anti-inflammatory agents. The target compound’s azepane moiety may similarly target enzymes or receptors requiring bulky, flexible substituents .
  • Metabolic Stability : The difluoroethyl group in the target compound likely reduces oxidative metabolism compared to ethyl or methyl groups, as seen in fluorinated agrochemicals like fipronil .
Agrochemical Relevance
  • Fipronil and ethiprole (from ) highlight the importance of electron-withdrawing groups (e.g., sulfinyl, trifluoromethyl) for insecticidal activity. The target compound’s azepane group lacks such electronegative properties, suggesting divergent applications .

Q & A

Q. What are the established synthetic routes for 5-(Azepan-1-ylcarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation or nucleophilic substitution. For example, pyrazole derivatives are often prepared by reacting hydrazides with diketones or aldehydes under acidic conditions. Optimizing solvent choice (e.g., POCl₃ for cyclization) and temperature (e.g., 120°C for 12–24 hours) can improve yields . Catalysts like DMF-DMA (dimethylformamide dimethyl acetal) may enhance reactivity in ketone formation steps . Monitoring reaction progress via TLC or HPLC is critical to avoid over-cyclization.

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining crystal structure, using software like SHELX for refinement . Spectroscopic methods include:
  • ¹H/¹³C NMR : To confirm substituent positions and purity.
  • IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.
  • Elemental Analysis : To verify molecular formula (e.g., C₁₅H₁₉F₂N₃O) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer activity often arise from substituent effects. For example:
  • Electron-withdrawing groups (e.g., -CF₃) may enhance binding to σ₁ receptors but reduce solubility .
  • Comparative assays (e.g., MIC values against S. aureus vs. E. coli) and dose-response curves can isolate structure-activity relationships (SAR). Computational docking (e.g., AutoDock Vina) helps predict binding affinities to targets like tubulin or σ₁R .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics simulations assess solubility and membrane permeability. For example:
  • LogP Calculations : To optimize lipophilicity (target range: 2–5 for CNS penetration).
  • ADMET Predictions : Tools like SwissADME evaluate toxicity and metabolic stability .

Q. What experimental protocols are used to assess thermal stability and decomposition pathways?

  • Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures (e.g., 215–340°C for pyrazole-triazole hybrids) . Mass spectrometry (MS) identifies fragmentation patterns, while XRD monitors structural changes under thermal stress.

Key Challenges and Future Directions

  • Synthetic Scalability : Transitioning from milligram to gram-scale synthesis requires optimizing solvent recovery and purification (e.g., column chromatography vs. recrystallization) .
  • Target Selectivity : Off-target effects (e.g., σ₂R binding) necessitate isoform-specific assays .
  • Data Reproducibility : Standardizing assay conditions (e.g., cell lines, incubation times) minimizes variability .

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